1,2-Ethanedisulfonic Acid Dihydrate

Catalog No.
S871164
CAS No.
5982-56-9
M.F
C2H10O8S2
M. Wt
226.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Ethanedisulfonic Acid Dihydrate

CAS Number

5982-56-9

Product Name

1,2-Ethanedisulfonic Acid Dihydrate

IUPAC Name

ethane-1,2-disulfonic acid;dihydrate

Molecular Formula

C2H10O8S2

Molecular Weight

226.2 g/mol

InChI

InChI=1S/C2H6O6S2.2H2O/c3-9(4,5)1-2-10(6,7)8;;/h1-2H2,(H,3,4,5)(H,6,7,8);2*1H2

InChI Key

DSGUSEBCDAKBCM-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)S(=O)(=O)O.O.O

Canonical SMILES

C(CS(=O)(=O)O)S(=O)(=O)O.O.O

1,2-Ethanedisulfonic acid dihydrate is an organic compound with the molecular formula C2H10O8S2C_2H_{10}O_8S_2 and a molecular weight of approximately 226.2 g/mol. It appears as off-white to beige crystals or powder and is highly soluble in water. This compound is classified as a diprotic sulfonic acid, featuring two sulfonic acid groups, which contributes to its strong acidic properties with pKa values of -1.46 and -2.06, indicating its capability to donate protons readily in solution .

The compound is also known by various synonyms, including ethane-1,2-disulfonic acid dihydrate and ethylenedisulfonic acid (dihydrate) . Its structural representation includes two sulfonyl groups (-SO₃H) attached to a two-carbon ethane backbone, with two water molecules associated in its dihydrate form .

  • Synthesis of Metal Complexes

    1,2-Ethanedisulfonic acid dihydrate acts as a ligand in coordination chemistry. Due to its two sulfonate groups (SO3H), it can bind to metal ions forming stable complexes. Researchers utilize this property to study the behavior of metal ions in different environments and design new materials with specific functionalities PubChem: ).

  • Organic Reaction Catalyst

    Researchers employ 1,2-Ethanedisulfonic acid dihydrate as an acidic catalyst in various organic reactions. Its strong acidity promotes reactions like esterification, condensation, and hydrolysis ScienceDirect: . The dihydrate form contributes to its solubility in water, making it suitable for reactions in aqueous solutions.

Typical of strong acids. It can undergo neutralization reactions with bases to form salts known as edisylates. For instance, when reacted with sodium hydroxide, it produces sodium 1,2-ethanedisulfonate:

C2H10O8S2+2NaOHC2H8Na2O8S2+2H2O\text{C}_2\text{H}_{10}\text{O}_8\text{S}_2+2\text{NaOH}\rightarrow \text{C}_2\text{H}_8\text{Na}_2\text{O}_8\text{S}_2+2\text{H}_2\text{O}

Additionally, it can participate in esterification reactions, where it reacts with alcohols to form sulfonate esters, further showcasing its versatility in organic synthesis .

The synthesis of 1,2-ethanedisulfonic acid dihydrate can be achieved through several methods:

  • Direct Synthesis: A common method involves reacting ethylene glycol with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonic acid .
  • Hydration Reaction: The anhydrous form of 1,2-ethanedisulfonic acid can be hydrated by adding water under specific conditions to obtain the dihydrate form .
  • Metal-Organic Frameworks: Recent studies have reported the incorporation of 1,2-ethanedisulfonic acid into metal-organic frameworks through solvothermal methods, which may enhance its utility in various applications .

1,2-Ethanedisulfonic acid dihydrate has diverse applications across several fields:

  • Pharmaceutical Industry: Used as an excipient in drug formulations to enhance solubility and stability.
  • Chemical Synthesis: Serves as a reagent for synthesizing sulfonate esters and other organic compounds.
  • Nanofiltration Membranes: Incorporated into mixed-matrix membranes for nanofiltration processes due to its solvent resistance and mechanical stability .
  • Analytical Chemistry: Utilized in titrations and other analytical methods due to its strong acidic properties.

Several compounds share structural similarities with 1,2-ethanedisulfonic acid dihydrate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
Ethanedisulfonic AcidC₂H₆O₆S₂Anhydrous form; used in similar applications but lacks hydration properties.
Sodium 1,2-EthanedisulfonateC₂H₈Na₂O₆S₂Salt form; used extensively in pharmaceutical formulations for enhanced solubility.
Sulfanilic AcidC₆H₇N₃O₃SContains an amino group; used as a dye intermediate and in analytical chemistry.
Methanesulfonic AcidC₂H₇O₃SStronger acidity; widely used as a solvent and reagent in organic synthesis.

The uniqueness of 1,2-ethanedisulfonic acid dihydrate lies in its diprotic nature and the presence of two sulfonyl groups on a two-carbon chain, which distinguishes it from other sulfonic acids that may have different structural configurations or functional groups . Its specific applications in pharmaceuticals further emphasize its importance within this class of compounds.

UNII

0J653YP17S

Other CAS

5982-56-9

Wikipedia

1,2-ethanedisulfonic acid dihydrate

Dates

Modify: 2023-08-16

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